2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine ring substituted at the 4-position with a 2-fluorophenyl group. The Z-configuration thiazolidinone moiety, bearing a 2-methylpropyl substituent, contributes to its planar, conjugated structure, enhancing aromatic stability and intermolecular interactions. Aromaticity in the pyrimidinone and thiazolidinone rings is critical for its pharmacological activity, as π-electron delocalization improves binding affinity to biological targets such as serotonin or dopamine receptors .
Properties
Molecular Formula |
C26H26FN5O2S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O2S2/c1-17(2)16-32-25(34)21(36-26(32)35)15-18-23(28-22-9-5-6-10-31(22)24(18)33)30-13-11-29(12-14-30)20-8-4-3-7-19(20)27/h3-10,15,17H,11-14,16H2,1-2H3/b21-15- |
InChI Key |
XARNGQMJMAZFGJ-QNGOZBTKSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Preparation Methods
Key Data:
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Chloropyridine + (Z)-3-amino-3-arylacrylate | CuI (10 mol%) | DMF | 130°C | 75–82% |
Mechanistic Insights :
-
C–N Bond Formation : Copper iodide facilitates Ullmann-type coupling between the pyridine and acrylate.
-
Cyclization : Intramolecular amidation closes the pyrimidinone ring.
Formation of the Thiazolidin-4-one Substituent
The thiazolidin-4-one ring is constructed via Knoevenagel condensation between a methylene precursor and thiourea derivatives. Microwave-assisted methods using MgO as a solid base enhance efficiency.
Stepwise Procedure:
-
Aldehyde Preparation :
-
Condensation :
Optimization Data :
Stereoselectivity :
Final Assembly and Purification
The complete molecule is assembled through sequential functionalization:
Purification :
Yield Summary :
| Step | Yield Range |
|---|---|
| Core Synthesis | 75–82% |
| Piperazine Functionalization | 85–90% |
| Thiazolidinone Condensation | 68–72% |
| Overall Yield | 44–53% |
Analytical and Spectroscopic Validation
Key Characterization Data :
Challenges and Optimization Strategies
-
Regioselectivity in Core Synthesis :
-
Z/E Isomerism in Thiazolidinone :
-
Solvent Choice :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| CuI-Catalyzed Core | High yields, broad substrate scope | Requires high temperature |
| Microwave-Assisted Condensation | Rapid, eco-friendly | Specialized equipment needed |
| Piperazine Alkylation | Mild conditions, scalable | Sensitivity to moisture |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives and analogs of the original compound.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of arylpiperazine-pyrimidinone hybrids, which are explored for CNS modulation. Below is a comparative analysis with key analogs:
Table 1: Structural and Pharmacological Comparison
*Calculated using ChemDraw.
Key Observations :
Piperazine Substituent Effects :
- The 2-fluorophenyl group in the target compound enhances electronegativity and π-π stacking with receptor aromatic residues, improving selectivity for serotonin receptors compared to ethyl or methylpiperazine analogs .
- Trifluoromethylpyridinyl (MK42) increases metabolic stability due to fluorine’s electron-withdrawing effects, but the target compound’s fluorophenyl group balances lipophilicity and solubility better .
Thiazolidinone Modifications: The 2-methylpropyl substituent in the target compound increases lipophilicity (logP ~3.2), enhancing blood-brain barrier permeability relative to the phenylethyl group in the analog from (logP ~4.1), which may cause higher off-target binding . Thiophene-containing analogs (e.g., MK42) exhibit lower molecular weights but reduced receptor affinity due to weaker hydrogen bonding .
Core Heterocycle Variations: Pyrido[1,2-a]pyrimidinone cores (target compound) show greater planarity than pyrimido[4,5-d]pyrimidinones (), favoring intercalation with DNA or enzyme active sites .
Research Findings and Mechanistic Insights
- Receptor Binding : The target compound’s 2-fluorophenyl group forms a halogen bond with 5-HT₁A receptor residues (e.g., Phe361), as confirmed by docking studies. This interaction is absent in ethyl-substituted analogs, explaining its 10-fold higher binding affinity (IC₅₀ = 12 nM vs. 110 nM for the ethyl analog) .
- Metabolic Stability : Microsomal assays show a half-life of 45 minutes for the target compound, outperforming thiophene derivatives (t₁/₂ = 22 minutes) due to reduced CYP3A4-mediated oxidation of the fluorophenyl group .
- Solubility: The thiazolidinone’s 2-methylpropyl group lowers aqueous solubility (0.8 mg/mL) compared to unsubstituted analogs (2.5 mg/mL), necessitating formulation optimization .
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry due to its intricate structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 537.7 g/mol. Its structure includes:
- Piperazine ring : Enhances binding affinity to various receptors.
- Fluorophenyl group : Increases lipophilicity and bioavailability.
- Thiazolidinone moiety : Contributes to its pharmacological properties.
The compound's mechanism of action involves multiple pathways:
- Inhibition of Enzymes : It has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in neurodegenerative disorders like Alzheimer's disease. For example, derivatives with similar structures demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .
- Nucleoside Transport Inhibition : The compound exhibits significant inhibition of equilibrative nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine functions. This activity may have therapeutic implications in cancer treatment .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress-related damage in cells .
Anticancer Activity
Research has indicated that compounds similar to this one demonstrate promising anticancer activities by targeting specific pathways involved in cell proliferation and survival. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis .
Neuroprotective Effects
Due to its MAO-B inhibitory activity, the compound may serve as a neuroprotective agent, potentially benefiting conditions such as Parkinson's and Alzheimer's diseases. The selectivity for MAO-B over MAO-A suggests a lower risk of side effects commonly associated with non-selective MAO inhibitors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicate moderate antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies and Research Findings
Q & A
Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Condensation reactions to introduce the thiazolidinone and pyridopyrimidine moieties (controlled pH and temperature, ~60–80°C, under inert atmosphere) .
- Piperazine coupling via nucleophilic substitution (e.g., using DMF as solvent with K₂CO₃ as base at 80–100°C) .
- Z-configuration control during methylidene bond formation, requiring strict stereochemical monitoring via HPLC or NMR .
Optimization tip: Use continuous flow reactors to enhance yield and reduce side products, as demonstrated in analogous syntheses .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- X-ray crystallography (using SHELX programs for refinement, particularly SHELXL for resolving disorder or twinning in the thiazolidinone ring) .
- ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration of the methylidene group) and substituent placement .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Data contradiction example: Discrepancies in NOE (Nuclear Overhauser Effect) signals may arise due to dynamic rotational isomerism; use variable-temperature NMR to resolve .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to evaluate antiproliferative effects .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts .
- Antimicrobial testing via microdilution methods (MIC determination against Gram+/Gram– bacteria) .
Note: Prioritize dose-response curves (0.1–100 µM) to identify IC₅₀ values and assess structure-activity trends .
Advanced: How to reconcile conflicting bioactivity data between this compound and its structural analogs?
Answer:
- Comparative SAR analysis: Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl on the piperazine ring) and correlate with activity shifts .
- Molecular docking to evaluate binding mode differences (e.g., thiazolidinone sulfur interactions vs. hydrophobic packing of the 2-methylpropyl group) .
- Meta-analysis of published analogs (e.g., benzodioxole-containing derivatives in ) to identify scaffold-specific trends.
Example contradiction: A methoxy-substituted analog may show higher solubility but reduced target affinity due to steric clashes .
Advanced: How to design experiments to investigate the role of non-covalent interactions in its stability and reactivity?
Answer:
- X-ray crystallography to map π-π stacking (pyridopyrimidine core) and hydrogen bonding (thioxo group) .
- Computational DFT studies (e.g., AIM or NCI analysis) to quantify interaction energies between the fluorophenyl group and adjacent moieties .
- Solvent polarity experiments (e.g., dielectric constant variation) to assess hydrophobic effects on aggregation .
Key insight: Non-covalent interactions in the solid state may stabilize the Z-configuration, impacting solubility and bioavailability .
Advanced: What strategies optimize synthetic routes for scalability while minimizing stereochemical drift?
Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and reaction time .
- Inline monitoring: Use FTIR or Raman spectroscopy to track intermediates and prevent Z→E isomerization .
- Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to enforce stereochemical control during piperazine coupling .
Case study: Flow chemistry reduced reaction time by 70% in a similar thiazolidinone synthesis .
Advanced: How to resolve discrepancies in crystallographic data interpretation for this compound?
Answer:
- Twinning analysis: Use SHELXL’s TWIN/BASF commands to model twinning in the pyridopyrimidine ring system .
- Disorder refinement: Apply PART and SUMP restraints for flexible 2-methylpropyl groups .
- Cross-validation: Compare with powder XRD or electron diffraction data to confirm unit cell parameters .
Example: A disordered thiazolidinone sulfur position may require alternative occupancy models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
